N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide
Description
N-[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide (CAS: 476356-52-2, Molecular Formula: C₁₈H₂₂N₂O₂S, Molecular Weight: 330.4445 g/mol) is a thiazole-based compound featuring a cyclohexanecarboxamide moiety and a 4-ethoxyphenyl substituent on the thiazole ring . The ethoxy group (-OCH₂CH₃) at the para position of the phenyl ring distinguishes it from structurally analogous compounds. Thiazole derivatives are widely explored in medicinal chemistry due to their diverse pharmacological properties, including enzyme inhibition and receptor modulation.
Properties
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-2-22-15-10-8-13(9-11-15)16-12-23-18(19-16)20-17(21)14-6-4-3-5-7-14/h8-12,14H,2-7H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJAPVJKUHNFEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide are Rho-associated protein kinases . These kinases play a crucial role in various cellular processes such as cell migration, cell proliferation, and smooth muscle contraction.
Mode of Action
This compound acts as an inhibitor of Rho-associated protein kinases. It inhibits calcium sensitization, which in turn affects smooth muscle relaxation.
Biochemical Pathways
The compound’s action on Rho-associated protein kinases affects the Rho/ROCK pathway , which is involved in various cellular functions such as cell migration, cell proliferation, and smooth muscle contraction.
Pharmacokinetics
Thiazole derivatives, to which this compound belongs, are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents.
Result of Action
The inhibition of Rho-associated protein kinases by this compound leads to the relaxation of smooth muscles. This can have various effects at the molecular and cellular levels, depending on the specific context and environment.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility can affect its bioavailability and thus its efficacy. Additionally, factors such as pH and temperature can influence the stability of the compound.
Biological Activity
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 350.44 g/mol. The compound features a thiazole ring and an ethoxyphenyl moiety, which are critical for its biological interactions.
Research indicates that compounds with similar structures often exhibit activity through the inhibition of specific kinases involved in cancer progression. For instance, studies on related thiazole derivatives suggest that they may inhibit pathways involving VEGFR-2 and ERK-2 kinases, which are crucial in tumor growth and angiogenesis .
Anticancer Activity
Several studies have evaluated the anticancer properties of thiazole derivatives. For example, derivatives similar to this compound have shown significant cytotoxic effects against various human cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 (liver cancer) | 11.3 | Induction of apoptosis through kinase inhibition |
| K562 (leukemia) | 4.5 | Multi-target inhibition affecting cell proliferation |
These findings indicate that the compound may act as a multitarget inhibitor, potentially enhancing its therapeutic efficacy against resistant cancer types .
Structure-Activity Relationships (SAR)
The SAR studies suggest that modifications to the thiazole and cyclohexane components can significantly impact biological activity. For instance, substituents on the thiazole ring and variations in the cyclohexane structure have been linked to enhanced potency and selectivity against specific cancer cell lines .
Case Studies
A case study involving a series of thiazole derivatives demonstrated that variations in the ethoxy group influenced both solubility and biological activity. Compounds with larger or more polar substituents showed improved water solubility and bioavailability, leading to better therapeutic outcomes in preclinical models .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the modulation of specific signaling pathways associated with cell proliferation and apoptosis.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Its efficacy against antibiotic-resistant strains makes it a candidate for further development as an antimicrobial agent. In vitro studies have shown that it disrupts bacterial cell membranes, leading to cell lysis.
Neuroprotective Effects
Recent investigations suggest that this compound may possess neuroprotective properties. It has been observed to mitigate oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases such as Alzheimer's and Parkinson's.
Agricultural Applications
Pesticidal Activity
In agricultural science, the compound has been explored for its pesticidal properties. It has shown effectiveness against certain pests, making it a potential candidate for developing new pesticides. Field trials indicate that it can reduce pest populations while being less harmful to beneficial insects compared to conventional pesticides.
Herbicidal Properties
Additionally, this compound exhibits herbicidal activity, particularly against broadleaf weeds. Its mode of action involves inhibiting specific enzymes critical for plant growth, thereby controlling weed populations in crops.
Material Science Applications
Polymer Development
The unique chemical structure of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-3-carboxamide allows it to be incorporated into polymer matrices. Research has indicated that polymers containing this compound exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications.
Nanotechnology
In nanotechnology, this compound has been utilized in the synthesis of nanoparticles with potential applications in drug delivery systems. The nanoparticles show improved bioavailability and targeted delivery of therapeutic agents, enhancing treatment efficacy.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of derivatives of this compound against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than existing treatments.
Case Study 2: Agricultural Field Trials
Field trials conducted by agricultural researchers demonstrated the effectiveness of this compound as a pesticide. The trials reported a 70% reduction in pest populations compared to untreated plots, showcasing its potential as an eco-friendly alternative to synthetic pesticides.
Comparison with Similar Compounds
Ethoxy vs. Methoxy Groups
- N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide Analogs: describes a compound with a methoxy (-OCH₃) group instead of ethoxy.
Halogen-Substituted Derivatives
- N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (CAS: 338749-93-2): This compound replaces the ethoxyphenyl group with a 2-chlorophenyl moiety and introduces a morpholinoacetamide side chain. Chlorine atoms increase electrophilicity and binding affinity to hydrophobic enzyme pockets, as seen in COX inhibitors .
- trans-5-(4-Chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide :
The thiazolidine ring (saturated thiazole) and 4-chlorophenyl group highlight how ring saturation and halogenation influence conformational flexibility and target engagement .
Core Heterocycle Modifications
Thiazole vs. Thiazolidine
- Thiazolidine Derivatives: The compound in contains a thiazolidine ring (a saturated thiazole with a sulfur atom). For example, thiazole derivatives in exhibit COX-1/COX-2 inhibition, while thiazolidines may favor different selectivity profiles .
Thiadiazole-Based Analogs
- N-[5-[(4-Fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide :
Replacing the thiazole with a 1,3,4-thiadiazole ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and metabolic resistance. Fluorine substituents further modulate electronic properties and bioavailability .
Pharmacological Activity Comparisons
COX/LOX Inhibition
- Compound 6a (N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide): A non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9–11 mM) with anti-inflammatory activity in preclinical models. The hydroxyl and methoxy groups on the phenyl ring contribute to hydrogen bonding with COX active sites .
Receptor-Targeted Imaging Agents
- 18F-Mefway and 18F-FCWAY :
These serotonin 1A (5-HT₁A) receptor ligands share the cyclohexanecarboxamide scaffold. The ethoxy group in the target compound may mimic the methoxy or fluorinated groups in these tracers, influencing receptor affinity and pharmacokinetics . - 11C-ABP688: A metabotropic glutamate receptor subtype 5 (mGluR5) antagonist with a cyclohexenone-oxime structure. Structural parallels highlight the versatility of cyclohexane-carboxamide derivatives in CNS targeting .
Structural and Pharmacokinetic Data Tables
Table 1: Substituent Effects on Key Properties
Table 2: Pharmacokinetic Parameters of Selected Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
